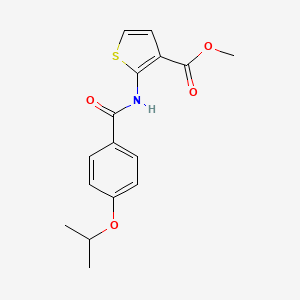

Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate

Description

Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate is a thiophene-based compound featuring a 4-isopropoxy-substituted benzamido group at the 2-position and a methyl ester at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their aromaticity, stability, and tunable substituent effects .

Properties

IUPAC Name |

methyl 2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10(2)21-12-6-4-11(5-7-12)14(18)17-15-13(8-9-22-15)16(19)20-3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOFVFCICVAANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Benzamido Group: The 4-isopropoxybenzamido group can be introduced through an amide coupling reaction between 4-isopropoxybenzoic acid and the thiophene derivative.

Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the thiophene ring to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as nitric acid, bromine, or sulfuric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Industrial Chemistry: It can serve as a corrosion inhibitor or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved would require further investigation through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural differences and similarities among methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate and related compounds:

Crystallographic and Spectroscopic Data

- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () : X-ray crystallography confirms planar thiophene rings and hydrogen-bonding networks involving acetamido and ester groups, which stabilize the crystal lattice. Similar interactions are expected in the target compound .

- Compound 6o () : HRMS-ESI and NMR data validate its structure, highlighting the utility of these techniques for characterizing complex thiophene derivatives .

Key Research Findings and Implications

Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilic substitution rates on the thiophene ring, whereas bulky groups (e.g., isopropoxy in the target compound) may hinder reactivity but improve target specificity .

Agrochemical vs.

Synthetic Challenges : Low yields in (22%) underscore the difficulty of synthesizing tetrahydrobenzo-thiophene hybrids, emphasizing the need for optimized catalysts or alternative routes for analogous compounds .

Biological Activity

Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate (CAS No. 896680-29-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological properties. The presence of the isopropoxy group and the carboxylate functionality contributes to its chemical reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H17N1O3S |

| Molecular Weight | 281.36 g/mol |

| CAS Number | 896680-29-8 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with various receptors can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Initial findings suggest it may inhibit the growth of Gram-positive bacteria, although further studies are required to determine its spectrum of activity.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells (MCF-7).

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.

- Results : Significant reductions in cell viability were observed at higher concentrations, with IC50 values indicating potent cytotoxicity.

-

Antimicrobial Evaluation :

- Objective : To assess the antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to test different concentrations of the compound.

- Results : The compound exhibited a zone of inhibition, suggesting potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.